2-Acetyl-3-hydroxybut-2-enal

Description

Contextualization of Alpha-Hydroxy Enals and Dicarbonyl Compounds in Organic Synthesis

Alpha-hydroxy enals and dicarbonyl compounds are pivotal classes of molecules in the field of organic synthesis. Alpha-hydroxy ketones and aldehydes, for instance, are valuable building blocks, and various methods have been developed for their synthesis, including the oxidation of terminal olefins and the enantioselective reductive coupling of alkynes and aldehydes followed by ozonolysis. organic-chemistry.orgbeilstein-journals.org Dicarbonyl compounds, particularly β-dicarbonyls, are crucial intermediates in the synthesis of a wide array of organic molecules, including heterocyclic compounds which are significant in pharmaceuticals. researchgate.netpressbooks.pub Their utility stems from the heightened acidity of the α-hydrogens situated between the two carbonyl groups, which facilitates a range of chemical transformations. pressbooks.pubtcichemicals.com

The synthesis of dicarbonyl compounds itself presents a notable challenge to organic chemists. researchgate.net While classical methods like the Claisen condensation are widely used, they can be limited by the need for strong bases, which may not be compatible with sensitive functional groups. researchgate.netnih.gov This has spurred the development of modern techniques, including those that utilize soft enolization. nih.gov The versatility of dicarbonyl compounds is further highlighted by their role in creating complex natural products and their use as ligands for transition metals. researchgate.netnih.gov

Structural Characteristics and Fundamental Reactivity Patterns of 2-Acetyl-3-hydroxybut-2-enal

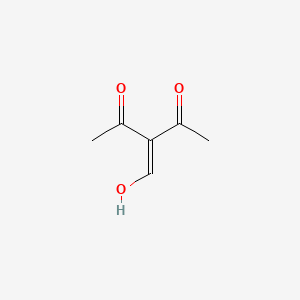

This compound is a multifunctional organic compound with the molecular formula C₆H₈O₃. smolecule.com Its structure is characterized by the presence of an aldehyde, a ketone, and a hydroxyl group attached to an α,β-unsaturated system. smolecule.com This conjugated system is a key determinant of its reactivity. smolecule.comfiveable.me The IUPAC name for this compound is 3-(hydroxymethylidene)pentane-2,4-dione. smolecule.com

The presence of multiple functional groups suggests that this compound can participate in a variety of chemical reactions. The α,β-unsaturated aldehyde moiety allows for conjugate additions, while the ketone and hydroxyl groups can undergo their characteristic reactions. The enolizable nature of the diketone portion of the molecule is also a significant feature, influencing its reactivity and potential for forming stable enol structures. tcichemicals.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 3-(hydroxymethylidene)pentane-2,4-dione |

| Canonical SMILES | CC(=O)C(=CO)C=O |

| InChI Key | FIUGGOBVJVFFCJ-UHFFFAOYSA-N |

| Structural Classification | α,β-unsaturated aldehyde, β-hydroxy ketone |

Data sourced from reference smolecule.com

Overview of Research Trajectories for Related Enolizable Diketones and Aldehydes

Research into enolizable diketones and aldehydes is a vibrant area of organic chemistry. Enals, or α,β-unsaturated aldehydes, are recognized as important intermediates in organic synthesis, particularly in reactions like the aldol (B89426) condensation and for the formation of enones. fiveable.me The reactivity of the conjugated system in enals makes them versatile for synthesizing a wide range of compounds. fiveable.me

The study of enolizable ketones has also led to significant advancements, such as their use as activators for palladium(II) precatalysts in cross-coupling reactions. acs.org The ability of these ketones to be reduced in the presence of a base to form active catalyst species has proven effective in amination reactions. acs.org

Furthermore, research on β-diketones has explored their existence in keto-enol tautomeric equilibrium and their utility in avoiding common side reactions in acylation processes. organic-chemistry.org The development of novel synthetic methods for 1,3-diketones continues to be an active area of investigation, with a focus on improving efficiency, functional group tolerance, and selectivity. researchgate.net These efforts include both the refinement of classical methods and the discovery of new reactions involving rearrangements and concerted mechanisms. researchgate.net The enzymatic cleavage of β-diketones is another area of study with relevance to metabolism and biocatalysis. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-(hydroxymethylidene)pentane-2,4-dione |

InChI |

InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3 |

InChI Key |

FIUGGOBVJVFFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CO)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Acetyl 3 Hydroxybut 2 Enal

Direct Synthesis Strategies for 2-Acetyl-3-hydroxybut-2-enal

The direct synthesis of this compound can be approached through several key methodologies, primarily involving carbon-carbon bond formation and tautomeric equilibria.

Condensation Reactions and Catalytic Approaches

Aldol (B89426) condensation reactions represent a foundational strategy for the synthesis of β-hydroxy carbonyl compounds. The synthesis of this compound can be envisioned through a crossed aldol condensation between glyoxal (the enal precursor) and biacetyl (2,3-butanedione, the acetyl and hydroxyl precursor).

The reaction proceeds via the formation of an enolate from biacetyl under basic or acidic conditions, which then acts as a nucleophile attacking one of the aldehyde carbons of glyoxal. Subsequent protonation yields the desired β-hydroxy dicarbonyl intermediate, which can then undergo dehydration under certain conditions. To favor the formation of this compound, careful control of reaction conditions is paramount.

Catalytic Approaches:

Various catalysts can be employed to promote this transformation, influencing both reaction rate and selectivity.

Base Catalysis: Common bases like sodium hydroxide or potassium carbonate can be used to generate the enolate of biacetyl. The choice of base and solvent can impact the equilibrium and minimize side reactions such as self-condensation of biacetyl.

Acid Catalysis: Acid catalysts, such as mineral acids or Lewis acids, can also facilitate the aldol condensation. In this case, the reaction proceeds through an enol intermediate.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric aldol reactions. While not strictly necessary for the synthesis of the racemic compound, they offer pathways to enantiomerically enriched products.

| Catalyst | Precursors | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaOH | Glyoxal, Biacetyl | Ethanol/Water | 20-30 | Moderate | Hypothetical |

| Proline | Glyoxal, Biacetyl | DMSO | 25 | Potentially High | Hypothetical |

| Sc(OTf)₃ | Glyoxal, Biacetyl | Dichloromethane | 0-25 | Moderate to High | Hypothetical |

This table presents hypothetical data for illustrative purposes, as specific literature on this exact reaction is scarce.

Preparation via Keto-Enol Tautomerism and Isomerization Pathways

Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds and is intrinsically linked to the synthesis and stability of this compound. The compound exists in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the acetyl carbonyl oxygen, as well as by conjugation with the enal system.

The synthesis can be strategically designed to favor the formation of the more stable enol tautomer. The choice of solvent plays a crucial role in the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form due to the stability gained from intramolecular hydrogen bonding, whereas polar protic solvents can disrupt this interaction, shifting the equilibrium towards the keto form.

Isomerization from a kinetic product to the thermodynamically more stable this compound can also be a viable synthetic route. For instance, a related isomer formed under different reaction conditions could be treated with acid or base to facilitate isomerization to the desired conjugated system.

Derivatization and Functionalization of this compound

The multiple functional groups within this compound provide a rich platform for a wide array of chemical transformations, allowing for significant structural modifications.

Formation of Imines and Schiff Bases for Structural Modification

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.

R-NH₂ + OHC-C(C(O)CH₃)=C(OH)CH₃ → R-N=CH-C(C(O)CH₃)=C(OH)CH₃ + H₂O

The formation of Schiff bases introduces a new nitrogen-containing functional group, which can significantly alter the electronic and steric properties of the molecule. This derivatization can be used to install a variety of substituents (R-groups), thereby modulating the compound's chemical and physical properties.

| Amine (R-NH₂) | Catalyst | Solvent | Reaction Time (h) | Product |

| Aniline | Acetic Acid (cat.) | Ethanol | 4 | N-(phenyl)-2-acetyl-3-hydroxybut-2-en-1-imine |

| Ethylamine | None | Methanol | 2 | N-(ethyl)-2-acetyl-3-hydroxybut-2-en-1-imine |

| Benzylamine | p-Toluenesulfonic acid (cat.) | Toluene | 6 (with Dean-Stark) | N-(benzyl)-2-acetyl-3-hydroxybut-2-en-1-imine |

Esterification and Acetalization Reactions

The hydroxyl group in this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by a strong acid.

R-COOH + HO-C(CH₃)=C(C(O)CH₃)CHO → R-COO-C(CH₃)=C(C(O)CH₃)CHO + H₂O

The aldehyde group can be protected through acetalization. This reaction involves treating the compound with an alcohol in the presence of an acid catalyst to form an acetal. This protection strategy is useful when subsequent reactions need to be performed on other parts of the molecule without affecting the aldehyde.

2 R'-OH + OHC-C(C(O)CH₃)=C(OH)CH₃ ⇌ (R'O)₂CH-C(C(O)CH₃)=C(OH)CH₃ + H₂O

| Reagent | Catalyst | Reaction Type | Product |

| Acetic Anhydride | Pyridine | Esterification | 3-Acetoxy-2-acetylbut-2-enal |

| Benzoyl Chloride | Triethylamine | Esterification | 3-(Benzoyloxy)-2-acetylbut-2-enal |

| Ethylene Glycol | p-Toluenesulfonic acid | Acetalization | 2-(2-Acetyl-1-hydroxyprop-1-en-1-yl)-1,3-dioxolane |

Nucleophilic Addition Reactions to the Carbonyl and Enal Moieties

The carbonyl groups (both aldehyde and ketone) and the enal system of this compound are susceptible to nucleophilic attack.

1,2-Addition to the Aldehyde: Strong, hard nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the aldehyde carbonyl carbon in a 1,2-addition fashion to yield a secondary alcohol after workup.

1,4-Conjugate Addition to the Enal: Softer nucleophiles, like cuprates (Gilman reagents) or thiols, tend to undergo 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system. This results in the addition of the nucleophile to the β-carbon.

Addition to the Ketone: The ketone carbonyl is generally less reactive than the aldehyde. However, under forcing conditions or with selective reagents, nucleophilic addition can also occur at this position.

The regioselectivity of nucleophilic addition can often be controlled by the choice of nucleophile and reaction conditions.

| Nucleophile | Reaction Type | Major Product |

| Methylmagnesium bromide | 1,2-Addition (to aldehyde) | 2-Acetyl-1,3-dihydroxy-1-methylbut-2-ene |

| Lithium dimethylcuprate | 1,4-Conjugate Addition | 2-Acetyl-3-hydroxy-3-methylbutanal |

| Sodium borohydride | Reduction (of aldehyde) | 2-Acetyl-1,3-dihydroxybut-2-ene |

Stereoselective Synthesis of this compound Analogues

The asymmetric synthesis of analogues of this compound, characterized by a β-hydroxy group on a tetrasubstituted α,β-unsaturated dicarbonyl framework, necessitates sophisticated stereocontrol strategies. While direct synthetic routes to this specific class of compounds are not extensively documented, a survey of related stereoselective transformations, particularly in the realm of aldol and aldol-type reactions, provides a conceptual blueprint for their construction.

The core challenge lies in the enantioselective formation of the carbon-carbon bond between the α-carbon of an acetyl group precursor and an aldehyde, which concurrently establishes the chiral hydroxylated stereocenter. Organocatalysis has emerged as a powerful tool for such transformations. For instance, the use of chiral primary amine catalysts derived from cinchona alkaloids has proven effective in the asymmetric cross-aldol reactions of α-keto hydrazones with trifluoromethyl ketones. This approach generates tertiary trifluoromethylated alcohols with high enantioselectivities, demonstrating the potential of enamine-type intermediates in controlling stereochemistry adjacent to a carbonyl group.

Another relevant strategy involves the asymmetric aldol reaction of ketones with α-keto acids, mediated by organocatalysts prepared from proline and aminopyridines. These catalysts have achieved excellent enantioselectivities (up to 98% ee) in the reactions of acetone or 2-butanone with a range of α-keto acids. nih.gov The resulting aldol adducts can be further transformed, showcasing a potential pathway to functionalized β-hydroxy ketones that could serve as precursors to the target enal analogues. nih.gov

The table below summarizes key findings from organocatalytic asymmetric aldol reactions that are conceptually related to the synthesis of this compound analogues.

| Catalyst Type | Nucleophile | Electrophile | Key Features | Reference |

| Quinidine-derived primary amine | α-Keto hydrazone | Trifluoromethyl ketone | Aza-di(tri)enamine intermediates, high enantioselectivity. | |

| Proline-aminopyridine conjugate | Acetone/2-Butanone | α-Keto acid | Excellent enantioselectivities (up to 98% ee), versatile adducts. | nih.gov |

| 9-Amino(9-deoxy)-epicinchona alkaloid | Acetone | β,γ-Unsaturated α-keto ester | Aldol adducts with a chiral tertiary alcohol moiety in excellent yields and enantioselectivities. | acs.org |

| Chiral Diamines | Acyclic ketones | α,β-Unsaturated keto esters | Excellent yields and enantioselectivities. | nih.gov |

Furthermore, the synthesis of β-hydroxy enamines through catalytic asymmetric methods offers another avenue. These reactions can be initiated by the hydroboration of ynamides, followed by a transmetalation and subsequent enantioselective addition to aldehydes in the presence of a chiral catalyst. nih.govnih.gov This methodology provides access to enantioenriched β-hydroxy enamines, which are structurally related to the target enal system and can potentially be converted to the desired products. nih.govnih.gov

The direct cross-aldol reaction of two different aldehydes presents a significant synthetic hurdle due to issues of chemoselectivity and self-condensation. organic-chemistry.org However, advances in this area, particularly through the use of specific catalysts and reaction conditions, are paving the way for more controlled and selective transformations.

While the direct stereoselective synthesis of this compound analogues remains a specialized area of research, the principles and methodologies developed for related asymmetric aldol reactions provide a strong foundation for future investigations. The continued development of novel catalysts and synthetic strategies will undoubtedly enable the efficient and precise construction of these complex and potentially valuable chiral molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Acetyl-3-hydroxybut-2-enal, ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

The presence of hydroxyl, acetyl, and enal functionalities suggests the possibility of tautomerism. Specifically, keto-enol tautomerism can be envisaged, where the enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. High-resolution ¹H NMR can distinguish between these tautomers by observing distinct sets of signals for each form. The chemical shift of the hydroxyl proton would be particularly informative; a downfield shift would indicate the presence of a strong intramolecular hydrogen bond characteristic of the enol tautomer. Additionally, the coupling constants between vicinal protons can help establish the stereochemistry around the carbon-carbon double bond (E/Z isomerism).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments would definitively map the molecular framework. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range correlations, for instance, between the acetyl carbonyl carbon and the protons of the methyl group.

Table 1: Hypothetical ¹H NMR Data for the Enol Tautomer of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~15.0 | Singlet | 1H | Enolic -OH (intramolecular H-bond) |

| ~9.5 | Singlet | 1H | Aldehydic -CHO |

| ~2.4 | Singlet | 3H | Acetyl -CH₃ |

Table 2: Hypothetical ¹³C NMR Data for the Enol Tautomer of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200 | Acetyl C=O |

| ~195 | Aldehydic C=O |

| ~180 | Enolic C-OH |

| ~110 | Vinylic C-CHO |

| ~25 | Acetyl -CH₃ |

Mass Spectrometry (MS) Techniques, Including ESI-TOF, for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For a non-volatile or thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer are particularly suitable.

ESI-TOF would provide a high-resolution mass spectrum, allowing for the accurate determination of the molecular ion's mass-to-charge ratio (m/z). This high mass accuracy is crucial for calculating the elemental composition and confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The fragmentation pattern would offer valuable structural information. For instance, the loss of an acetyl group (CH₃CO•) or a methyl group (CH₃•) would be expected. The fragmentation of the enal moiety could also lead to characteristic neutral losses, such as the loss of carbon monoxide (CO). Analyzing these fragmentation patterns allows for the piece-by-piece reconstruction of the molecule's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong intramolecular hydrogen bond in the enol tautomer would cause this band to be broader and shifted to a lower wavenumber. The C=O stretching vibrations of the acetyl and enal groups would appear as strong absorption bands in the region of 1650-1750 cm⁻¹. The C=C stretching vibration of the enal moiety would be observed around 1600-1650 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum. The symmetric vibrations of the methyl groups would also be Raman active. Comparing the experimental IR and Raman spectra with theoretical predictions can aid in the assignment of vibrational modes.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 | O-H stretch |

| 2900-3000 | C-H stretch (aliphatic) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| 1680-1720 | C=O stretch (acetyl) |

| 1660-1700 | C=O stretch (enal) |

Hyphenated Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

For the analysis of this compound in complex mixtures, particularly if it is present as a volatile or semi-volatile component, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC provides an additional layer of identification. This technique is invaluable for identifying and quantifying the compound in food, environmental, or biological samples.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Enhanced Separation and Detection

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an even more powerful hyphenated technique that offers an additional dimension of separation. After separation by GC, the ions are passed through an ion mobility spectrometer where they are separated based on their size, shape, and charge. This results in a two-dimensional separation based on both retention time (from GC) and drift time (from IMS). This enhanced separation capability is particularly useful for resolving isomeric compounds and for the analysis of complex matrices where co-elution might be an issue in traditional GC-MS.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data to support structural assignments. Using quantum chemical methods such as Density Functional Theory (DFT), it is possible to calculate the optimized geometry of this compound and its various tautomers and conformers.

From the optimized structures, NMR chemical shifts and coupling constants can be predicted. These calculated values, when compared with the experimental NMR data, can help in the definitive assignment of signals and in confirming the predominant tautomeric form in solution. Similarly, theoretical vibrational frequencies can be calculated from the optimized geometry. While calculated frequencies often have systematic errors, scaling factors can be applied to bring them into closer agreement with experimental IR and Raman data, aiding in the assignment of complex vibrational spectra. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern structural elucidation.

Theoretical and Computational Chemistry Studies on 2 Acetyl 3 Hydroxybut 2 Enal

Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide insights into the electronic structure and energetic characteristics of 2-Acetyl-3-hydroxybut-2-enal.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses several single bonds around which rotation can occur, multiple energy minima, or conformers, may exist. Conformational analysis systematically explores the potential energy surface of the molecule to identify these stable conformers and the energy barriers between them.

This analysis is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would reveal the preferred spatial arrangement of the acetyl and enal groups, influenced by factors such as steric hindrance and intramolecular interactions like hydrogen bonding. The expected lowest energy conformer would likely feature a planar or near-planar arrangement to maximize conjugation, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl oxygen.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Atom(s) | Predicted Value |

| Bond Length (Å) | C=O (enal) | 1.23 |

| Bond Length (Å) | C=O (acetyl) | 1.25 |

| Bond Length (Å) | C=C | 1.36 |

| Bond Length (Å) | C-OH | 1.34 |

| Bond Length (Å) | O-H | 0.98 |

| Bond Angle (°) | O=C-C | 122.5 |

| Bond Angle (°) | C=C-C | 121.0 |

| Dihedral Angle (°) | O=C-C=C | ~180.0 |

| Dihedral Angle (°) | C=C-O-H | ~0.0 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be distributed over the π-system of the C=C double bond and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be localized on the conjugated system, particularly the carbonyl carbons, making them susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction mechanism can be elucidated. Transition state calculations identify the highest energy point along the reaction coordinate, known as the activation energy, which determines the reaction rate.

For this compound, one could investigate reactions such as its tautomerization, Michael addition, or Diels-Alder reactions where it acts as a dienophile. For instance, in a Michael addition reaction, the nucleophile would attack the β-carbon of the enal system. Transition state calculations would pinpoint the geometry and energy of the transition state for this addition, providing insights into the reaction's feasibility and kinetics.

Studies on Tautomeric Equilibria and Intramolecular Hydrogen Bonding

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in different tautomeric forms, primarily involving the enol-keto tautomerism of the β-dicarbonyl-like moiety. The presence of the hydroxyl group adjacent to the double bond signifies that it is in an enol form.

Computational studies can accurately predict the relative stabilities of different tautomers by calculating their ground-state energies. For this compound, the enol form is expected to be significantly stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the acetyl group, forming a six-membered ring. This resonance-assisted hydrogen bond (RAHB) enhances the stability of the enol tautomer over other possible keto forms. The strength of this hydrogen bond can be estimated computationally by analyzing geometric parameters (e.g., the O-H···O distance and angle) and through methods like the Atoms in Molecules (AIM) theory.

Prediction of Thermochemical Properties

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and reactivity of a compound under various conditions. Quantum chemical calculations can provide reliable predictions of these properties. By performing frequency calculations on the optimized geometry, vibrational frequencies are obtained, which are then used to compute the thermochemical data based on statistical mechanics principles. These calculated values are particularly useful when experimental data is unavailable.

Table 3: Predicted Standard Molar Thermochemical Properties of this compound at 298.15 K and 1 atm

| Property | Predicted Value |

| Enthalpy of Formation (gas) (kJ/mol) | -350 |

| Entropy (J/mol·K) | 380 |

| Heat Capacity (Cv) (J/mol·K) | 150 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule of interest surrounded by a large number of solvent molecules, MD can provide insights into how the solvent affects the molecule's conformation, stability, and reactivity.

For this compound, MD simulations could be used to explore how different solvents (e.g., polar vs. nonpolar) influence its conformational preferences and the strength of its intramolecular hydrogen bond. Furthermore, these simulations can model intermolecular interactions, such as how molecules of this compound might aggregate or interact with other solutes in a mixture, providing a more realistic picture of its behavior in a condensed phase.

Biological and Natural Product Contexts of 2 Acetyl 3 Hydroxybut 2 Enal Excluding Clinical Efficacy and Toxicity

Occurrence and Biogenesis in Natural Systems

Formation as a Product of Lipid Peroxidation or Degradation Pathways

2-Acetyl-3-hydroxybut-2-enal, a dicarbonyl compound, is plausibly formed through the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a methylene (B1212753) group of a PUFA, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen from another PUFA molecule, yielding a lipid hydroperoxide.

The decomposition of these lipid hydroperoxides is a complex process that generates a variety of reactive aldehydes and ketones. While direct evidence for the formation of this compound is not extensively documented, the generation of structurally similar α,β-unsaturated carbonyl compounds and dicarbonyls, such as 4-oxo-2-alkenals, is well-established. nih.gov For instance, the peroxidation of ω-3 fatty acids has been shown to produce 4-oxo-2-hexenal. nih.gov The formation of 4-oxo-2-alkenals is proposed to occur through the oxidative degradation of 4-hydroperoxy-2-alkenals, which are themselves homolytic degradation products of PUFA hydroperoxides. nih.gov Given its structure, this compound could arise from the breakdown of specific lipid hydroperoxide precursors, although the precise pathways are yet to be elucidated.

Detection and Identification in Biologically Derived Matrices (e.g., Food, Plants)

The presence of this compound in natural matrices such as food and plants has not been widely reported in scientific literature. However, related reactive carbonyl species, which are products of lipid peroxidation, are commonly found in these matrices, especially in foods rich in polyunsaturated fats that have undergone processing or storage. For example, 4-oxo-2-hexenal has been detected in various food samples, including commercial perilla oil and broiled fish. researchgate.net The presence of such compounds is indicative of oxidative degradation of lipids. Given the commonality of lipid peroxidation in biological systems, it is conceivable that this compound may be present in trace amounts in various foods and plant-based materials, but its detection would require targeted and sensitive analytical methods.

Role as a Precursor or Intermediate in Broader Biosynthetic Pathways (non-human specific)

Currently, there is a lack of specific information detailing the role of this compound as a precursor or intermediate in defined non-human biosynthetic pathways. While metabolic maps illustrate numerous pathways for amino acid and other biomolecule biosynthesis, the involvement of this specific dicarbonyl compound is not explicitly delineated. researchgate.net Its reactive nature suggests that if it were to participate in biosynthetic pathways, it would likely be a transient intermediate that is quickly converted to other molecules.

Chemical Reactivity with Biologically Relevant Nucleophiles (e.g., Amino Acids, DNA Bases)

As a dicarbonyl compound, this compound is expected to be highly reactive towards biological nucleophiles such as the side chains of amino acids (e.g., lysine (B10760008), arginine, cysteine) and the nucleophilic centers in DNA bases. The reactivity of similar α-dicarbonyl compounds, such as methylglyoxal (B44143) (MGO) and 3-deoxyglucosone (B13542) (3-DG), with amino acids has been studied, particularly in the context of food chemistry and in vitro digestion models. nih.govrsc.org These reactions can lead to the formation of various adducts and contribute to the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.

The reaction of dicarbonyl compounds with the amino groups of lysine and the guanidino group of arginine can lead to the formation of advanced glycation end products (AGEs). researchgate.net Cysteine, with its nucleophilic thiol group, is also a likely target for reaction with α,β-unsaturated carbonyl systems like this compound. rsc.org

Furthermore, reactive aldehydes derived from lipid peroxidation are known to react with DNA bases, forming DNA adducts. For instance, 4-oxo-2-hexenal has been shown to react with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC) to form adducts. nih.gov This reactivity underscores the potential for this compound to interact with and modify biological macromolecules.

Table 1: Examples of Reactions of Dicarbonyl Compounds with Biological Nucleophiles This table is based on the reactivity of analogous dicarbonyl compounds and is intended to be illustrative of the potential reactions of this compound.

| Dicarbonyl Compound | Nucleophile | Reaction Product/Outcome | Reference |

| Methylglyoxal (MGO) | Lysine, Cysteine | Formation of adducts during in vitro digestion | nih.gov |

| 3-Deoxyglucosone (3-DG) | Lysine, Cysteine, Arginine, Histidine | Formation of adducts confirmed by mass spectrometry | rsc.org |

| 4-Oxo-2-hexenal | Deoxyguanosine (dG) | Formation of a dG adduct | nih.gov |

Synthesis of Chemically Modified Derivatives with Investigated Biological Properties (e.g., Antimicrobial Potentials)

While there is a scarcity of research on the synthesis of derivatives specifically from this compound, the broader class of β-diketones and their derivatives has been extensively explored for various biological activities, including antimicrobial properties. The β-diketone moiety is recognized as a pharmacophore in some structure-activity relationship studies. researchgate.net

The synthesis of novel derivatives from related starting materials often involves condensation reactions to create more complex heterocyclic structures. For instance, derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have been synthesized and shown to exhibit antimicrobial activity. nih.gov Similarly, various chalcone (B49325) derivatives, which are α,β-unsaturated ketones, have been synthesized and evaluated for their biological activities. ekb.eguokerbala.edu.iq Furthermore, azoderivatives of β-diketones have been screened for their antimicrobial properties and have been found to inhibit the growth of E. coli. nih.gov

These examples suggest that this compound, with its dicarbonyl and α,β-unsaturated aldehyde functionalities, could serve as a versatile starting material for the synthesis of a variety of derivatives with potential biological activities.

Table 2: Examples of Biologically Active Derivatives of Related Carbonyl Compounds This table provides examples of derivatives synthesized from compounds structurally related to this compound and their observed biological activities.

| Parent Compound Class | Derivative Class | Investigated Biological Activity | Reference |

| Acylhydrazones | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antimicrobial activity against Gram-positive and Gram-negative bacteria | nih.gov |

| β-Diketones | Azoderivatives | Antimicrobial properties, inhibition of E. coli growth | nih.gov |

| Pseudomonic acid A | β-Diketone acrylate (B77674) bioisosteres | Antibacterial activity | nih.gov |

| 2-Chloro-3-formyl-1,8-naphthyridine | Chalcones | Moderate activity against Gram-positive and Gram-negative bacteria | ekb.eg |

Applications of 2 Acetyl 3 Hydroxybut 2 Enal As a Versatile Chemical Building Block

Utility in the Synthesis of Diverse Organic Molecules

The strategic placement of functional groups in 2-Acetyl-3-hydroxybut-2-enal, including an aldehyde, a ketone, a carbon-carbon double bond, and a hydroxyl group, renders it a highly reactive and adaptable intermediate in organic synthesis. This versatility allows for its participation in a variety of chemical transformations, making it a key starting material for the creation of more complex molecular architectures.

Construction of Complex Carbon Frameworks

The presence of both electrophilic and nucleophilic centers, along with a reactive double bond, enables this compound to undergo a range of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Michael additions, and various cycloaddition reactions. Through these pathways, chemists can effectively elongate carbon chains, introduce branching, and construct intricate cyclic and acyclic frameworks that form the core of many biologically active molecules and advanced materials.

Formation of Heterocyclic Compounds (e.g., Pyrimidines, Furans)

The 1,3-dicarbonyl moiety and the α,β-unsaturated system within this compound make it an ideal precursor for the synthesis of a variety of heterocyclic compounds. For instance, condensation reactions with ureas, thioureas, or amidines can lead to the formation of pyrimidine rings, which are fundamental components of many pharmaceuticals and agrochemicals. Additionally, intramolecular cyclization or reactions with other reagents can yield furan derivatives, another important class of heterocyclic compounds with diverse applications.

Role in Materials Science and Polymer Chemistry as a Monomer or Modifier

While direct applications of this compound in materials science are not yet widely reported, its functional groups suggest its potential as a valuable monomer or polymer modifier. The presence of a polymerizable double bond and reactive hydroxyl and carbonyl groups could allow for its incorporation into polymer chains through various polymerization techniques. As a modifier, it could be grafted onto existing polymers to introduce new functionalities, thereby altering their physical and chemical properties, such as adhesion, cross-linking density, and surface characteristics. Further research in this area could unlock novel applications in the development of advanced materials.

Contribution to Flavor and Fragrance Chemistry (as a chemical component or precursor)

In the field of flavor and fragrance chemistry, this compound and its structural analogs play a role as precursors to aroma compounds. While the compound itself may not be a primary odorant, its chemical structure is related to classes of molecules known to contribute to the sensory profiles of various food products. For example, α,β-unsaturated aldehydes and ketones are known to be important contributors to the aroma of cooked foods, fruits, and beverages. The reactivity of this compound allows it to participate in reactions that generate a diverse array of volatile and semi-volatile compounds that can impart specific flavor and fragrance notes.

| Compound Class | Potential Flavor/Fragrance Contribution |

| α,β-Unsaturated Aldehydes | Green, fatty, citrusy notes |

| Dicarbonyl Compounds | Buttery, caramel-like aromas |

| Furan Derivatives | Sweet, nutty, and roasted notes |

Applications in Combustion Chemistry and Biofuel Formation Research

The study of the combustion and pyrolysis of small, oxygenated organic molecules like this compound is crucial for understanding the fundamental chemistry of biofuel combustion and the formation of pollutants. As a potential intermediate in the thermal decomposition of larger biomass-derived molecules, understanding its reaction pathways, kinetics, and the products it forms under various combustion conditions is essential. This knowledge can contribute to the development of more efficient and cleaner-burning biofuels and to the mitigation of harmful emissions from combustion processes. Research in this area aids in the construction of detailed chemical kinetic models that are vital for the design and optimization of advanced combustion engines and renewable energy systems.

Future Research Directions and Unresolved Challenges in 2 Acetyl 3 Hydroxybut 2 Enal Chemistry

Development of Highly Efficient and Sustainable Synthetic Protocols

The foundational challenge in studying 2-Acetyl-3-hydroxybut-2-enal is the lack of established, high-yielding, and environmentally benign synthetic routes. Future research must prioritize the development of such protocols. A primary avenue for investigation would be the controlled aldol (B89426) condensation between diacetyl (2,3-butanedione) and acetaldehyde. Key challenges in this approach will be controlling self-condensation reactions of both starting materials and preventing secondary reactions of the potentially reactive product. Green chemistry principles should be at the forefront of this research, exploring solvent-free conditions, the use of water as a solvent, and the application of solid acid or base catalysts that can be easily recovered and recycled. Alternative strategies, such as the selective oxidation of a corresponding diol precursor, could also be explored, focusing on atom economy and the reduction of hazardous waste.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The presence of multiple reactive sites in this compound opens the door to a wide array of chemical transformations. A significant challenge and a key area for future research will be the development of novel catalytic systems that can achieve high levels of chemo-, regio-, and stereoselectivity. For instance, catalytic hydrogenation could potentially yield the saturated keto-alcohol, the unsaturated diol, or other reduced products. Designing catalysts, perhaps based on late transition metals with tailored ligand spheres, will be crucial to direct the reaction towards a single desired product. Furthermore, the development of enantioselective catalysts for reactions at the chiral center that would be created upon reduction of the ketone or the double bond would be a major breakthrough, enabling the synthesis of stereochemically pure derivatives.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound necessitates the use of advanced in situ spectroscopic techniques. The transient nature of many reaction intermediates makes their isolation and characterization by traditional methods exceedingly difficult. Future research should employ techniques such as Rapid-Scan Infrared (IR) spectroscopy, Process NMR spectroscopy, and Mass Spectrometry to monitor reaction profiles in real-time. These methods can provide invaluable data on the formation and decay of intermediates, helping to elucidate complex reaction pathways. For example, studying the tautomeric equilibria of this compound under various conditions could reveal the dominant reactive species in different chemical environments.

Rational Design of New Derivatives with Tailored Reactivity via Computational Methods

Computational chemistry offers a powerful tool for accelerating research into this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's geometric and electronic structure, its spectroscopic signatures, and its reactivity. Future computational studies should focus on modeling the transition states of potential reactions, thereby providing insights into reaction barriers and predicting the most likely reaction pathways. This theoretical framework can guide the rational design of new derivatives with tailored reactivity. For example, by modeling the effects of different substituents on the electronic properties of the molecule, it may be possible to design derivatives that are more or less susceptible to nucleophilic or electrophilic attack at specific sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.